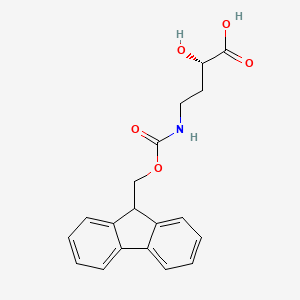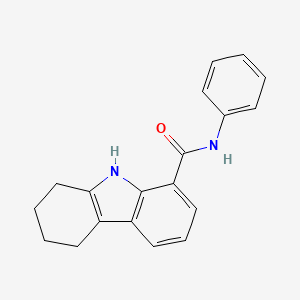
N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide" is a derivative of carbazole, which is a tricyclic compound with a structure that includes two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. This structure is known for its potential in pharmaceutical applications due to its diverse biological activities. The compound is not directly mentioned in the provided papers, but its structure is related to the carbazole derivatives discussed in the papers, which are explored for their antiallergic, antibacterial, and antiproliferative activities, as well as their physical properties and synthesis methods .
Synthesis Analysis
The synthesis of carbazole derivatives is a multi-step process that often begins with carbazole as the starting material. For example, a new aromatic diamine monomer bearing a carbazole unit was synthesized from carbazole in four steps and then polymerized with aromatic tetracarboxylic acid dianhydrides . Another synthesis approach involved an asymmetric reductive amination directed by chiral (phenyl)ethylamines, which resulted in high diastereofacial selectivity . These methods highlight the versatility of carbazole as a building block for creating a wide range of compounds with potential therapeutic applications.
Molecular Structure Analysis
Carbazole derivatives exhibit a variety of molecular structures, which can be characterized by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR . The molecular structure is crucial as it influences the compound's biological activity and physical properties. For instance, the crystal structures of some N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives showed intramolecular hydrogen bonding, which is significant for the stability and reactivity of the molecule .
Chemical Reactions Analysis
The chemical reactivity of carbazole derivatives is influenced by their functional groups and molecular structure. For example, the Claisen-Schmidt condensation was used to create N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide/amide derivatives, which were then evaluated for their inhibitory activity against enzymes like xanthine oxidase and tyrosinase . The presence of the carbazole moiety and its substitution pattern are critical for the compound's reactivity and biological activity.
Physical and Chemical Properties Analysis
Carbazole derivatives are known for their thermal stability and solubility, which are important for their practical applications. The polyimides derived from a carbazole-containing diamine showed excellent solubility in various solvents and high thermal stability, with glass transition temperatures ranging from 277–288°C and 10% weight loss recorded above 524°C in the air . These properties make them suitable for high-performance material applications.
Safety and Hazards
The toxicological properties of this material have not been fully investigated. It may cause eye irritation, skin irritation, irritation of the digestive tract, and respiratory tract irritation. In case of exposure, it is recommended to flush eyes and skin with plenty of water, remove from exposure and move to fresh air immediately, and get medical aid .
作用機序
Target of Action
Related compounds such as 1,2,3,4-tetrahydrocarbazole derivatives have been reported to target enzymes like aromatase and steroid sulfatase . These enzymes play crucial roles in hormone regulation and are often targeted in the treatment of hormone-dependent diseases .
Mode of Action
This could result in reduced levels of endogenous estrogens, leading to a decreased proliferation rate of estrogen-dependent tumors .
Biochemical Pathways
Given its potential interaction with aromatase and steroid sulfatase, it may impact the steroid hormone biosynthesis pathway . The inhibition of these enzymes could disrupt the conversion of androgens to estrogens, thereby affecting the overall hormonal balance.
Pharmacokinetics
The compound’s molecular weight (1712383 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
Based on its potential interaction with aromatase and steroid sulfatase, it could lead to a reduction in the levels of endogenous estrogens . This could potentially slow down the proliferation of estrogen-dependent tumors .
特性
IUPAC Name |
N-phenyl-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c22-19(20-13-7-2-1-3-8-13)16-11-6-10-15-14-9-4-5-12-17(14)21-18(15)16/h1-3,6-8,10-11,21H,4-5,9,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRRUHRZGRTBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride](/img/structure/B3001411.png)
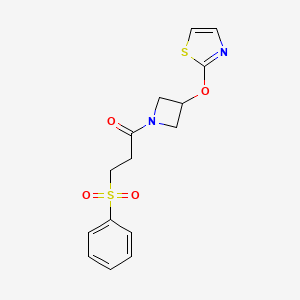
![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B3001415.png)
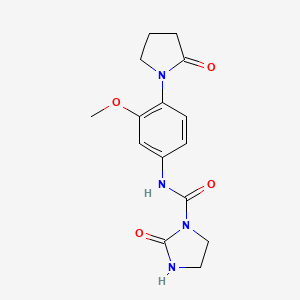
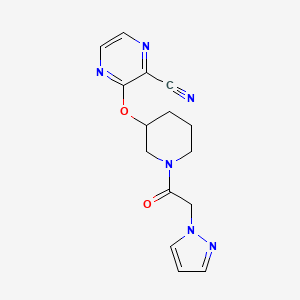
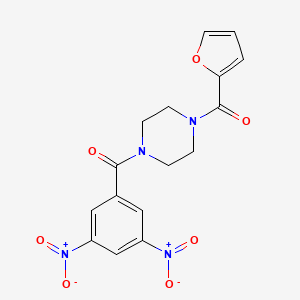
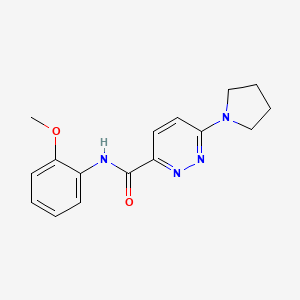
![5-Bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3001421.png)
![5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B3001423.png)

